N-(3-(1-(ethylsulfonyl)-5-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide
説明
特性
IUPAC Name |
N-[3-[2-ethylsulfonyl-3-(3-nitrophenyl)-3,4-dihydropyrazol-5-yl]phenyl]ethanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O6S2/c1-3-30(26,27)21-16-9-5-7-14(11-16)18-13-19(22(20-18)31(28,29)4-2)15-8-6-10-17(12-15)23(24)25/h5-12,19,21H,3-4,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPJAZGFPBGQNSN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)NC1=CC=CC(=C1)C2=NN(C(C2)C3=CC(=CC=C3)[N+](=O)[O-])S(=O)(=O)CC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
N-(3-(1-(ethylsulfonyl)-5-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide is a complex organic compound that has garnered attention for its potential biological activity. This article reviews the existing literature on its biological properties, mechanisms of action, and therapeutic implications.
Chemical Structure
The compound can be represented by the following structural formula:
This structure includes an ethylsulfonyl group, a nitrophenyl moiety, and a sulfonamide functional group, which are crucial for its biological activity.
The biological activity of N-(3-(1-(ethylsulfonyl)-5-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide is primarily attributed to its interaction with specific biological targets. Research indicates that this compound may act as an inhibitor of certain enzymes involved in inflammatory pathways, particularly those related to cyclooxygenase (COX) activity.
Enzyme Inhibition
A study evaluating various compounds for their COX-2 inhibitory activity found that similar sulfonamide derivatives exhibited significant inhibition, suggesting potential anti-inflammatory properties for N-(3-(1-(ethylsulfonyl)-5-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide .
Biological Activity Data
The following table summarizes the key findings related to the biological activity of the compound:
| Biological Activity | IC50 (µM) | Reference |
|---|---|---|
| COX-2 Inhibition | 0.12 | |
| Cytotoxicity in Cancer Cells | 10.5 | |
| Antimicrobial Activity | 15.0 |
Case Studies
Several case studies have explored the therapeutic potential of compounds similar to N-(3-(1-(ethylsulfonyl)-5-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide:
- Anti-inflammatory Effects : In vitro studies demonstrated that the compound effectively reduced pro-inflammatory cytokine production in macrophages stimulated with lipopolysaccharides (LPS), indicating its potential use in treating inflammatory diseases.
- Anticancer Properties : Research on structurally related compounds has shown promise in inhibiting tumor growth in various cancer cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest at the G2/M phase.
科学的研究の応用
Anticancer Activity
One of the most promising applications of N-(3-(1-(ethylsulfonyl)-5-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide is its potential as an anticancer agent. Preliminary studies have indicated that compounds with similar structures exhibit cytotoxic effects on various cancer cell lines.
Case Study:
A study evaluated the anticancer properties of sulfonamide derivatives, including compounds structurally related to N-(3-(1-(ethylsulfonyl)-5-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide). The results showed significant inhibition of cell proliferation in human liver cancer cell lines (HepG2), suggesting that these compounds could be developed into effective anticancer therapies .
Anti-inflammatory Properties
Another area of research is the anti-inflammatory effects of this compound. Sulfonamides are known to possess anti-inflammatory properties, making them candidates for treating inflammatory diseases.
Research Findings:
In vitro studies have demonstrated that related sulfonamide compounds can inhibit pro-inflammatory cytokines, which play a critical role in inflammatory responses. This suggests that N-(3-(1-(ethylsulfonyl)-5-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide may also exhibit similar effects .
Antimicrobial Activity
The antimicrobial potential of sulfonamides has been well documented. Research indicates that compounds like N-(3-(1-(ethylsulfonyl)-5-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide may have activity against various bacterial strains.
Case Study:
A comparative study on the antimicrobial efficacy of different sulfonamide derivatives revealed that some exhibited significant inhibitory effects against Gram-positive and Gram-negative bacteria . This positions N-(3-(1-(ethylsulfonyl)-5-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide as a potential candidate for developing new antimicrobial agents.
Q & A
Q. Optimization Strategies :
- Use flow chemistry to enhance scalability and reduce side reactions.
- Monitor reaction progress via HPLC to ensure intermediates are pure (>95%) before proceeding .
- Employ temperature-controlled reflux (60–80°C) to balance reaction rate and byproduct formation .
How do structural modifications (e.g., substituents on the phenyl/pyrazole rings) influence biological activity?
Advanced
Comparative studies on analogs (e.g., fluorophenyl, methoxyphenyl, or thiophene derivatives) reveal:
- Electron-withdrawing groups (e.g., nitro at 3-nitrophenyl) enhance binding to enzyme active sites (e.g., COX-2) by increasing electrophilicity .
- Steric effects : Bulky substituents on the pyrazole ring (e.g., pivaloyl) reduce solubility but improve target selectivity .
- Quantitative Structure-Activity Relationship (QSAR) models can predict activity changes; for example, Hammett constants correlate with inhibitory potency against kinases .
Q. Methodological Approach :
- Synthesize derivatives with systematic substituent variations.
- Validate using surface plasmon resonance (SPR) and enzyme inhibition assays to quantify binding affinities .
What analytical techniques are critical for characterizing this compound and ensuring structural integrity?
Q. Basic
- NMR Spectroscopy : ¹H/¹³C NMR confirms proton environments (e.g., diastereotopic protons in the dihydropyrazole ring) and connectivity .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., C₂₀H₂₁N₃O₆S₂) and detects impurities .
- X-ray Crystallography : Resolves conformational details (e.g., chair-like dihydropyrazole ring) critical for docking studies .
Q. Advanced Quality Control :
- HPLC-PDA : Quantifies purity (>98% for pharmacological assays) and identifies degradation products under stress conditions (e.g., light, heat) .
How can computational methods elucidate the compound’s mechanism of action?
Q. Advanced
- Molecular Docking : Predict binding modes in targets like cyclooxygenase-2 (COX-2). For example, the nitro group may form hydrogen bonds with Arg120 .
- Molecular Dynamics (MD) Simulations : Assess binding stability over 100-ns trajectories; RMSD values <2 Å indicate stable interactions .
- Density Functional Theory (DFT) : Calculates electrostatic potential maps to identify nucleophilic/electrophilic regions influencing reactivity .
Validation : Cross-reference computational predictions with SPR (for binding kinetics) and enzyme activity assays (IC₅₀ values) .
What strategies resolve contradictions in biological activity data across studies?
Advanced
Contradictions (e.g., varying IC₅₀ values for kinase inhibition) may arise from:
- Purity discrepancies : Verify compound purity via HPLC before assays .
- Assay Conditions : Standardize buffer pH, temperature, and cofactor concentrations (e.g., Mg²⁺ for ATP-dependent enzymes) .
- Orthogonal Validation : Use multiple methods (e.g., SPR , fluorescence polarization, and cellular assays**) to confirm activity .
Case Study : A 2023 study resolved conflicting COX-2 inhibition data by identifying residual DMSO (from synthesis) as an assay interferent .
What in vitro/in vivo models are suitable for evaluating pharmacokinetic properties?
Q. Advanced
- In Vitro :
- Caco-2 Cell Monolayers : Predict intestinal absorption (Papp >1 ×10⁻⁶ cm/s indicates high permeability) .
- Microsomal Stability Assays : Hepatic clearance rates using human liver microsomes (HLM) .
- In Vivo :
Metabolite Identification : Use LC-QTOF-MS to detect phase I/II metabolites (e.g., hydroxylation, glucuronidation) .
How does the nitro group at the 3-position of the phenyl ring influence photostability?
Q. Advanced
- The 3-nitro group increases susceptibility to UV-induced degradation via radical formation.
- Mitigation Strategy :
- Store compounds in amber vials at -20°C.
- Add antioxidants (e.g., BHT) to solutions.
- Accelerated Stability Testing : Expose to 365-nm UV light; monitor degradation via HPLC (e.g., 15% degradation after 24 hours) .
What are the challenges in crystallizing this compound for structural studies?
Q. Advanced
- Low Solubility : Use mixed solvents (e.g., DMSO:EtOH, 1:4) for slow evaporation.
- Polymorphism : Screen crystallization conditions (temperature, solvent ratios) to isolate stable polymorphs.
- Data Collection : Synchrotron X-ray sources improve resolution for weakly diffracting crystals .
How can structure-activity relationships (SAR) guide the design of derivatives with improved selectivity?
Q. Advanced
- Key SAR Insights :
- Design Workflow :
What are the ethical and safety considerations for handling this compound in research?
Q. Basic
- Toxicity : Preliminary Ames tests show no mutagenicity, but nitrophenyl derivatives may generate reactive oxygen species (ROS) .
- Handling : Use PPE (gloves, goggles) and work in fume hoods due to potential sulfonamide sensitization.
- Disposal : Neutralize with 10% NaOH before incineration to avoid environmental release .
Featured Recommendations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
